alfa-naftil metacrilato

Descripción general

Descripción

Naphthyl methacrylate is a chemical compound that is widely used in scientific research. It is a monomer that is used in the synthesis of various polymers, including copolymers, homopolymers, and block copolymers. Naphthyl methacrylate is also used as a building block in the synthesis of various functional materials, such as sensors, catalysts, and membranes.

Aplicaciones Científicas De Investigación

Síntesis de Poli(2-naftil metacrilato)

Se ha descrito un procedimiento mejorado para la síntesis de poli(2-naftil metacrilato) a partir de cloruro de metacriloilo y 2-naftol sin aislamiento y purificación del monómero correspondiente . Este proceso produce poli(2-naftil metacrilato) en un solo paso con un rendimiento del 47% después de la purificación .

Monómero Fluorescente

El alfa-naftil metacrilato se utiliza como monómero fluorescente . Esta propiedad lo hace útil en diversas aplicaciones donde se requiere fluorescencia, como en la creación de polímeros fluorescentes.

Creación de Excímeros de Fluorescencia

El poli(2-naftil metacrilato) se ha estudiado por su potencial para crear excímeros de fluorescencia . Estos son complejos en estado excitado que pueden emitir luz de una longitud de onda más larga que los monómeros progenitores, lo que los hace útiles en diversas aplicaciones ópticas.

Establecimiento de Estados Triplete bajo Fotoirradiación

La investigación ha demostrado que el poli(2-naftil metacrilato) puede establecer estados triplete bajo fotoirradiación . Esta propiedad podría aprovecharse en aplicaciones como la terapia fotodinámica, donde se utiliza la luz para activar un fotosensibilizador y producir un agente citotóxico.

Desarrollo de Centelleadores Plásticos

El poli(2-naftil metacrilato) podría abrir el camino a centelleadores plásticos altamente eficientes . Estos son polímeros fluorescentes que emiten luz cuando se exponen a radiaciones ionizantes . Por lo general, se preparan a partir de poliestireno o poli(viniltolueno), pero estos materiales sufren un bajo rendimiento cuántico de fotoluminiscencia .

Síntesis de (Meta)Acrilatos

El this compound se utiliza en la síntesis de (meta)acrilatos . Estos son compuestos importantes en la producción de polímeros, y continuamente se están investigando nuevos métodos para su síntesis

Mecanismo De Acción

Target of Action

Alpha-naphthyl methacrylate is primarily used in the field of polymer chemistry . It is a monomer that can be polymerized to form polymers with specific properties . The primary targets of this compound are therefore the polymer chains where it is incorporated during the polymerization process .

Mode of Action

The compound interacts with its targets through a process known as radical polymerization . In this process, alpha-naphthyl methacrylate acts as a monomer, reacting with other monomers to form a polymer chain . The resulting changes include the formation of a polymer with properties that depend on the nature of the monomers used .

Biochemical Pathways

The polymerization process can be considered a biochemical pathway, with the compound serving as a key player in the formation of the polymer chain .

Pharmacokinetics

Given its use in polymer chemistry, it is likely that these properties would be significantly influenced by the compound’s chemical structure and the conditions under which it is used .

Result of Action

The primary result of alpha-naphthyl methacrylate’s action is the formation of a polymer with specific properties . The exact properties of the resulting polymer would depend on the other monomers used in the polymerization process .

Action Environment

The action, efficacy, and stability of alpha-naphthyl methacrylate are influenced by various environmental factors. These include the temperature and pressure conditions under which the polymerization process takes place, as well as the presence of other chemicals that may react with the compound .

Safety and Hazards

Direcciones Futuras

Naphthyl methacrylate has potential applications in various fields. For instance, it has been used in the development of aqueous-soluble copolymers that undergo a significant shift in fluorescence emission wavelength after UV irradiation . This property can potentially be exploited for fluorescence patterning . Another study highlighted the scope of methyl methacrylate (MMA) as an important building block for the synthesis of highly transparent and flexible materials .

Propiedades

IUPAC Name |

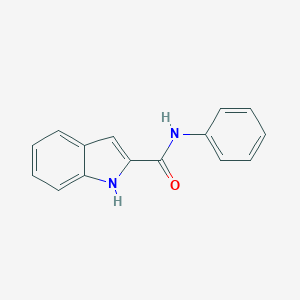

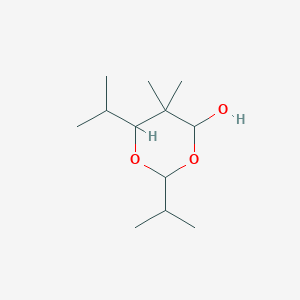

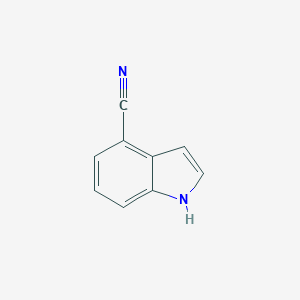

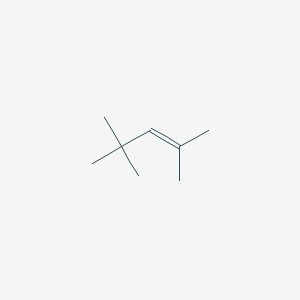

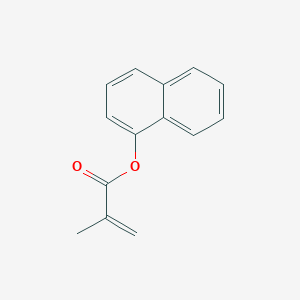

naphthalen-1-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(2)14(15)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYCQBKSRWZZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31547-85-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1-naphthalenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31547-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60398930 | |

| Record name | Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19102-44-4 | |

| Record name | Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19102-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of naphthyl methacrylate?

A1: 1-Naphthyl methacrylate has the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. 2-Naphthyl methacrylate shares the same formula and weight.

Q2: Is there any spectroscopic data available for naphthyl methacrylate?

A2: Yes, researchers have used various spectroscopic techniques to characterize naphthyl methacrylate. For instance, 1H NMR spectroscopy has been extensively employed to study the structure of the monomer, its interactions with solvents, and the tacticity of the resulting polymers. [, , , , ]

Q3: How does the choice of solvent affect the polymerization of naphthyl methacrylate?

A3: The polymerization of naphthyl methacrylate is significantly influenced by the solvent used. Studies have shown that solvents with higher dielectric constants, such as acetone and acetonitrile, lead to polymers with a higher content of isotactic triads. This is attributed to the interaction of the solvent with the monomer, affecting its conformation and reactivity during polymerization. [, , , , , ]

Q4: What is the glass transition temperature (Tg) of poly(naphthyl methacrylate)?

A4: The Tg of poly(naphthyl methacrylate) depends on factors such as the isomer used and the polymerization method. For instance, poly(1-naphthyl methacrylate) prepared in microemulsions exhibited a Tg of 145–147 °C, which was higher than that of the polymer prepared in solution (Tg = 142 °C). []

Q5: What unique properties do poly(naphthyl methacrylate)s offer for material applications?

A5: Poly(naphthyl methacrylate)s are intriguing for their potential in various applications. For example, chloromethylated poly(naphthyl methacrylate)s have shown promise as electron beam and photoresist materials in lithographic processes. [] Additionally, copolymers containing naphthyl methacrylate have been explored for their photoresponsive behavior, including luminescence switching and thermal sensitivity. [, , , , ]

Q6: Does naphthyl methacrylate participate in intermolecular interactions?

A6: Yes, naphthyl methacrylate can engage in various intermolecular interactions. The naphthalene ring exhibits electron-donating properties and can form donor-acceptor complexes with electron-accepting molecules like tetracyanoethylene. [, , ]

Q7: How do these interactions affect the polymerization behavior of naphthyl methacrylate?

A7: Intermolecular interactions can significantly influence the polymerization kinetics and copolymerization behavior of naphthyl methacrylate. For instance, the presence of electron acceptors can alter the reactivity ratios of the monomer during copolymerization. [, , , ]

Q8: What is the significance of charge-transfer complex formation in naphthyl methacrylate systems?

A8: Charge-transfer complex formation between naphthyl methacrylate and other monomers like picryl methacrylate can impact copolymerization behavior. Studies have shown that the solvent used can affect the composition of the copolymer due to its influence on the charge-transfer interactions between the monomers. []

Q9: What are the potential applications of naphthyl methacrylate-based polymers in various fields?

A9: Naphthyl methacrylate-based polymers hold promise for diverse applications, including:

- Microelectronics: As electron beam and photoresist materials due to their sensitivity to radiation. []

- Sensors and actuators: Exploiting their photoresponsive and thermo-responsive properties for applications in sensing and actuation. [, ]

- Biomedical applications: Incorporation into stimuli-responsive membranes for drug delivery and separation processes. []

- Optical devices: Utilizing their fluorescence properties for the development of light-emitting materials and sensors. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.